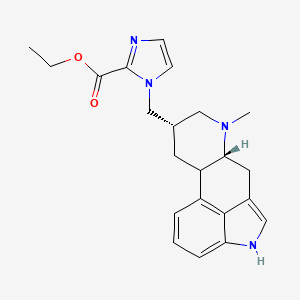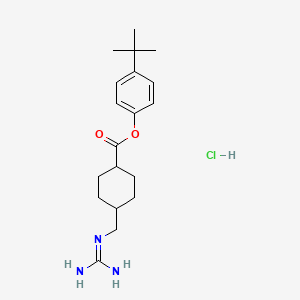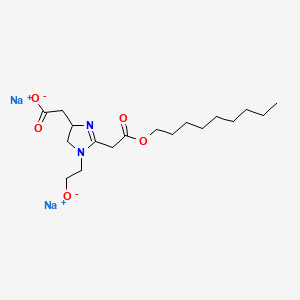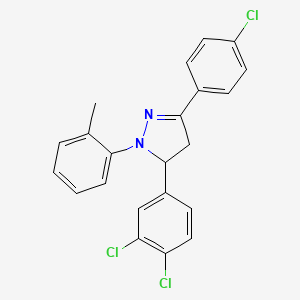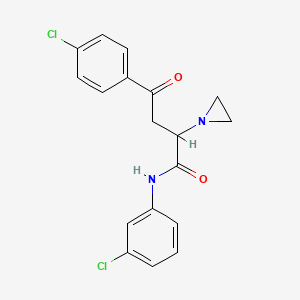
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide is a synthetic compound that belongs to the class of aziridine derivatives. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide typically involves the reaction of aziridine with beta-(p-chlorobenzoyl)propionic acid and m-chloroaniline. The reaction conditions often require the use of a base to deprotonate the carboxylic acid group, facilitating the nucleophilic attack of the aziridine ring on the carbonyl carbon of the acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring opening with an amine would yield a substituted amine product, while oxidation might lead to the formation of a ketone or aldehyde .
Wissenschaftliche Forschungsanwendungen
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine ring is of interest for its potential anticancer and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is thought to underlie its anticancer and antimicrobial effects, as it can alkylate DNA and proteins, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound, aziridine, is a simple three-membered ring containing nitrogen.
Beta-(p-chlorobenzoyl)propionic acid: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
M-chloroaniline: Another precursor, m-chloroaniline, contributes to the aromatic character and potential biological activity of the target compound.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide is unique due to the combination of its aziridine ring and aromatic substituents. This combination imparts both high reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
116356-07-1 |
|---|---|
Molekularformel |
C18H16Cl2N2O2 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-6-4-12(5-7-13)17(23)11-16(22-8-9-22)18(24)21-15-3-1-2-14(20)10-15/h1-7,10,16H,8-9,11H2,(H,21,24) |
InChI-Schlüssel |
GLHBUFJFNDOLJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


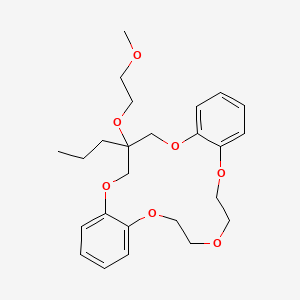
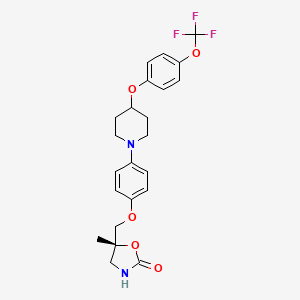

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
